USP1/UAF1 Deubiquitinase Inhibition: A Distinct Target Profile Versus Arylpiperazine CNS Drugs
In a PubChem confirmatory screen, ethyl 4-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate demonstrated measurable inhibition of the USP1/UAF1 deubiquitinase complex with a potency of 631 nM [1]. By contrast, the classic arylpiperazine anxiolytic buspirone shows no reported activity against USP1/UAF1 in ChEMBL, and its primary pharmacology is dominated by 5-HT1A receptor agonism (Ki ~20 nM) and D2 receptor antagonism [2]. While the USP1 result is flagged as inconclusive in ChEMBL, it signals a potential target engagement orthogonal to the serotonergic mechanisms typical of N-arylpiperazines, making this compound relevant for oncology-focused screening libraries where traditional CNS arylpiperazines are absent.
| Evidence Dimension | USP1/UAF1 inhibitory potency |
|---|---|
| Target Compound Data | 631 nM |
| Comparator Or Baseline | Buspirone: no reported USP1/UAF1 inhibition in ChEMBL; primary pharmacology is 5-HT1A agonism (Ki ~20 nM) and D2 antagonism |
| Quantified Difference | Qualitative target shift from serotonergic GPCRs to deubiquitinase inhibition |
| Conditions | PubChem BioAssay: Inhibitors of USP1/UAF1 Primary Screen (confirmatory assay); Homo sapiens target |
Why This Matters
This target engagement profile is orthogonal to canonical arylpiperazine pharmacology, offering procurement value for screening programs targeting the ubiquitin-proteasome system rather than CNS GPCRs.
- [1] ChEMBL API. Activity data for CHEMBL2136247: USP1/UAF1 inhibition, potency 631 nM. Assay CHEMBL3214953. Retrieved April 2026. View Source
- [2] ChEMBL Database. Buspirone (CHEMBL49): Primary pharmacology 5-HT1A receptor agonism. European Bioinformatics Institute. View Source
